Product packaging for D-Ornithine, ethyl ester (9CI)(Cat. No.:CAS No. 150943-78-5)

D-Ornithine, ethyl ester (9CI)

Cat. No.: B585990
CAS No.: 150943-78-5
M. Wt: 160.217
InChI Key: OTXKQKKLEDBPAD-ZCFIWIBFSA-N
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Description

Historical Perspectives and Discovery Context

The history of D-ornithine and its derivatives is intrinsically linked to the broader study of amino acids and stereochemistry. Ornithine itself was first isolated from the hydrolysis of proteins where it arises from the decomposition of arginine. The existence of stereoisomers, or enantiomers, of amino acids was a pivotal discovery in the late 19th and early 20th centuries.

The preparation of ornithine often results in a racemic mixture, containing both D- and L-isomers (DL-Ornithine). Consequently, a significant area of early research focused on the resolution of these racemic mixtures to obtain the pure enantiomers. Methods for resolving DL-α-aminocarboxylic acids have been developed, which are applicable to ornithine. google.com The synthesis of DL-ornithine itself has been explored through various chemical routes, including those starting from acrolein and hydrogen cyanide. google.com

The specific synthesis of the ethyl ester of D-ornithine likely emerged from the need for protected and activated forms of the amino acid for use in further chemical reactions, particularly peptide synthesis. Esterification of the carboxylic acid group is a common strategy to prevent its participation in unwanted side reactions. While a definitive, singular "discovery" of D-ornithine ethyl ester is not prominently documented, its preparation would have followed established methods of esterification of the resolved D-ornithine. A general method for preparing amino acid ethyl esters involves reacting the amino acid with absolute ethanol (B145695) and a reagent like thionyl chloride. conicet.gov.ar

Significance in Contemporary Chemical and Biochemical Research

D-Ornithine, ethyl ester serves as a valuable chiral building block in modern chemical synthesis, particularly in the creation of complex molecules with specific stereochemical requirements. Its utility is evident in several research domains:

Peptide Synthesis: The incorporation of non-natural D-amino acids, such as D-ornithine, into peptide chains is a key strategy for developing peptides with enhanced stability and novel biological activities. google.com Peptides containing D-amino acids are often more resistant to enzymatic degradation, leading to longer half-lives in biological systems. D-Ornithine, with its reactive side-chain amine, provides a versatile scaffold for further chemical modification. The ethyl ester form facilitates its use in standard peptide coupling reactions. researchgate.netwikipedia.org

Biomaterials Science: The L-enantiomer of ornithine ethyl ester has been used in the synthesis of biodegradable and non-toxic poly(ester-urethane-urea)s. conicet.gov.armarquette.edu While this specific research utilized the L-form, it highlights the potential of ornithine esters as monomers in polymer chemistry. The use of the D-enantiomer could lead to polymers with different degradation profiles and physical properties.

Biochemical Probes and Inhibitors: Derivatives of D-ornithine have been synthesized and studied as potential inhibitors of enzymes. For instance, Nα-acyl derivatives of D-ornithine have been evaluated for their inhibitory activity against the bacterial enzyme Nα-acetyl-l-ornithine deacetylase (ArgE), which is crucial for bacterial growth. marquette.edu The ethyl ester of D-ornithine can serve as a starting material for the synthesis of such targeted inhibitors.

Stereochemical Considerations and Enantiomeric Purity in Research

The stereochemistry of D-ornithine, ethyl ester is of paramount importance in its research applications. The biological and chemical behavior of a molecule is often dictated by its specific three-dimensional arrangement.

The enantiomeric purity of D-ornithine, ethyl ester is crucial for its use in synthesizing stereochemically defined molecules. In peptide synthesis, the incorporation of an amino acid with the incorrect stereochemistry can lead to a completely different peptide structure and function. Similarly, when used to create enzyme inhibitors or other bioactive molecules, the desired biological effect is typically associated with only one enantiomer.

Several analytical techniques are employed to determine the enantiomeric purity of amino acids and their derivatives. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for separating enantiomers. researchgate.netyakhak.org Gas chromatography (GC) can also be used for enantioselective analysis after derivatization of the amino acid esters. uni-tuebingen.de For instance, racemic samples of α-amino acids can be derivatized as N-(O,S)-trifluoroacetyl/ethylesters and analyzed on chiral GC columns. uni-tuebingen.de More advanced techniques like trapped ion mobility spectrometry (TIMS) have also been used for the chiral discrimination of DL-amino acids after derivatization. acs.org

The synthesis of enantiomerically pure D-ornithine derivatives often starts from a resolved source of D-ornithine or employs stereoselective synthetic routes. For example, the synthesis of β,β-dimethylated D-ornithine building blocks has been achieved with high retention of chiral integrity. acs.org The potential for racemization during chemical manipulations, such as in peptide synthesis, is a constant consideration, and reaction conditions must be carefully optimized to maintain the stereochemical integrity of the chiral centers. iris-biotech.de

Properties

CAS No.

150943-78-5

Molecular Formula

C7H16N2O2

Molecular Weight

160.217

IUPAC Name

ethyl (2R)-2,5-diaminopentanoate

InChI

InChI=1S/C7H16N2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m1/s1

InChI Key

OTXKQKKLEDBPAD-ZCFIWIBFSA-N

SMILES

CCOC(=O)C(CCCN)N

Synonyms

D-Ornithine, ethyl ester (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Routes to D-Ornithine Ethyl Ester

The preparation of D-ornithine ethyl ester primarily involves the esterification of the parent amino acid, D-ornithine. Various methods have been developed to achieve this transformation efficiently while preserving the stereochemical integrity of the chiral center.

Esterification Reactions of D-Ornithine

The direct esterification of D-ornithine with ethanol (B145695) is a common and straightforward approach to synthesize its ethyl ester. Due to the zwitterionic nature of amino acids, which makes them difficult to esterify directly, these reactions are typically conducted under acidic conditions. acs.org The acid protonates the carboxylate group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Common methods include:

Thionyl Chloride Method: A widely used procedure involves refluxing the amino acid in absolute ethanol in the presence of thionyl chloride (SOCl₂). conicet.gov.ar Thionyl chloride reacts with ethanol to form sulfur dioxide, hydrogen chloride (which acts as the acid catalyst), and ethyl chlorosulfite. This in-situ generation of HCl drives the esterification.

Sulfuric Acid Catalysis: Concentrated sulfuric acid (H₂SO₄) serves as a cost-effective and powerful catalyst for the esterification of amino acids. The reaction of D-ornithine hydrochloride with ethanol in the presence of a catalytic amount of sulfuric acid can produce D-ornithine ethyl ester. Key parameters for this reaction include catalyst loading, molar ratio of reactants, temperature, and reaction time to optimize the yield.

Trimethylchlorosilane (TMSCl) Method: A convenient method for preparing amino acid methyl esters involves using trimethylchlorosilane in methanol (B129727) at room temperature, which has been shown to produce good to excellent yields. nih.gov This method is compatible with a variety of natural, aromatic, and aliphatic amino acids and could be adapted for ethyl ester synthesis. nih.gov

The esterification enhances the lipophilicity of the ornithine molecule compared to its free amino acid form, which can facilitate better solubility in organic solvents and potentially improve cellular uptake. naturalpoland.com

Esterification Method Reagents Typical Conditions Reference
Thionyl ChlorideD-Ornithine, Ethanol, Thionyl ChlorideReflux conicet.gov.ar
Sulfuric AcidD-Ornithine Hydrochloride, Ethanol, H₂SO₄60–70°C, 12–24 hours
TrimethylchlorosilaneD-Ornithine, Ethanol, TMSClRoom Temperature nih.gov

Chiral Synthesis and Stereoselective Approaches

Maintaining the stereochemical purity of D-ornithine ethyl ester is paramount for its use as a chiral building block. The synthetic routes typically start from enantiomerically pure D-ornithine, and the reaction conditions for esterification are generally mild enough to prevent racemization at the α-carbon.

A key consideration in chiral synthesis is the use of protecting groups for the two amine functionalities (α- and δ-amino groups) before esterification. For instance, Nδ-benzyloxycarbonyl-(S)-ornithine can be reacted with ethanol using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the ester. While this example uses the L-enantiomer, the principle applies directly to the D-enantiomer. The use of such protecting groups can prevent side reactions and help maintain stereochemical integrity.

Validation of the enantiopurity of the final product is crucial and is often performed using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral column. researchgate.net

Enzymatic and Biocatalytic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of amino acid esters. These reactions are typically carried out under mild conditions, minimizing the risk of racemization and side reactions.

Lipases and Esterases: Enzymes such as lipases and α-amino acid ester hydrolases (AEH) can catalyze esterification reactions. nih.gov For example, an AEH from Bacillus mycoides has been shown to catalyze the formation of dipeptides by incorporating both L- and D-amino acids from their respective esters, demonstrating the utility of these enzymes in reactions involving D-amino acid derivatives. nih.gov

Pathway Engineering: In biosynthetic pathways, enzymes like the PLP-dependent epimerase VbsL can catalyze the racemization of N-acylated-N-hydroxy-ornithine derivatives, highlighting the role of enzymes in controlling stereochemistry at the α-carbon of ornithine derivatives during the biosynthesis of natural products like vicibactin. acs.org While not a direct synthesis of the ethyl ester, this illustrates the power of biocatalysis in manipulating ornithine stereochemistry.

The development of robust enzymes that can efficiently catalyze the direct esterification of D-ornithine with ethanol remains an area of active research, promising more sustainable synthetic routes. frontiersin.org

Derivatization Strategies and Functionalization

The presence of three distinct functional groups—the α-amino group, the δ-amino group, and the ethyl ester (carboxyl surrogate)—makes D-ornithine ethyl ester a versatile scaffold for chemical modification.

Amine and Carboxyl Group Modifications

The two amine groups and the ester group of D-ornithine ethyl ester can be selectively modified to create a wide range of derivatives.

N-Acylation: The amino groups can readily react with acylating agents such as acid chlorides or anhydrides. For example, N(alpha)-Palmitoyl-ornithylornithine ethyl ester is a synthetic lipopeptide where the α-amino group of an ornithine ethyl ester is acylated with palmitic acid and then coupled to another ornithine residue. ontosight.ai Such modifications can drastically alter the molecule's physical properties, like lipophilicity. ontosight.ai

Peptide Coupling: D-Ornithine ethyl ester can serve as a component in peptide synthesis. The α-amino group can be coupled with the carboxylic acid of another amino acid or peptide using standard coupling reagents (e.g., DCC, HOBt) to form a new peptide bond. dcu.ie

Carboxyl Group Modification (via the ester): The ethyl ester group can be hydrolyzed back to a carboxylic acid under acidic or basic conditions. Alternatively, it can undergo transesterification with other alcohols. It can also be reduced to the corresponding amino alcohol. A key reaction is aminolysis, where the ester reacts with an amine to form an amide, a reaction that can be catalyzed by lipases. nih.gov

Selective Protection and Deprotection Strategies

To achieve regioselective modification of the α-amino, δ-amino, or carboxyl groups, orthogonal protecting group strategies are essential. organic-chemistry.org These strategies involve the use of protecting groups that can be removed under different conditions, allowing for the sequential functionalization of the molecule.

Common protecting groups for the amine functions of ornithine include:

Boc (tert-butyloxycarbonyl): Acid-labile, typically removed with trifluoroacetic acid (TFA). peptide.com

Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, removed with a weak base like piperidine (B6355638). peptide.com

Z (Benzyloxycarbonyl): Removed by hydrogenolysis. peptide.com

Alloc (Allyloxycarbonyl): Removed by palladium catalysis. sigmaaldrich.com

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed with hydrazine. peptide.comsigmaaldrich.com

By using a combination of these protecting groups, one can selectively deprotect and modify a specific functional group while the others remain protected. For example, a derivative like Fmoc-D-Orn(Boc)-OEt would allow for the removal of the Fmoc group with piperidine to modify the α-amino group, while the δ-amino group remains protected by the Boc group. Subsequently, the Boc group could be removed with TFA to functionalize the δ-amino group. This orthogonal approach is fundamental in complex syntheses, such as the preparation of branched or cyclic peptides. sigmaaldrich.com

Protecting Group Abbreviation Cleavage Condition Orthogonal To Reference
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA)Fmoc, Z, Alloc, ivDde organic-chemistry.orgpeptide.com
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Boc, Z, Alloc organic-chemistry.orgpeptide.com
BenzyloxycarbonylZ (or Cbz)HydrogenolysisBoc, Fmoc peptide.com
AllyloxycarbonylAllocPd(0) catalystBoc, Fmoc, Z, ivDde sigmaaldrich.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeHydrazineBoc, Fmoc, Z, Alloc sigmaaldrich.com

Biochemical and Enzymatic Studies

Substrate Specificity in Enzymatic Reactions

Enzymes are known for their high degree of specificity, often discriminating between stereoisomers of a substrate. The interaction of D-ornithine ethyl ester with hydrolytic enzymes is a clear example of this stereoselectivity.

D-Ornithine Esterases and Hydrolytic Enzymes

While enzymes specifically designated as "D-ornithine esterases" are not extensively characterized, the broader class of esterases and proteases demonstrates significant selectivity when presented with esters of D-amino acids. Generally, esterases hydrolyze esters of L-amino acids more rapidly than those of their D-counterparts. pearson.combrainly.com This principle is fundamental to processes like the kinetic resolution of racemic amino acid mixtures, where enzymes are used to selectively hydrolyze the L-ester, leaving the D-ester intact for separation. pearson.com

A specific example of this stereochemical preference is observed with fungal ornithine esterases. Extracts from the fungus Fusarium roseum contain an enzyme that hydrolyzes the L-ornithine ester bonds within its native siderophore, fusarinine (B1175079) C. nih.gov In a study of this enzyme's substrate specificity, the methyl ester of Nδ-dinitrophenyl-L-ornithine was shown to be a substrate. However, its enantiomer, Nδ-dinitrophenyl-D-ornithine methyl ester, was not hydrolyzed; instead, it acted as an effective competitive inhibitor of the enzyme. nih.gov This finding strongly suggests that while the D-ornithine ester can be recognized and can bind to the enzyme's active site, its configuration prevents the catalytic steps required for hydrolysis.

Mechanistic Investigations of Enzyme-Substrate Interactions

The mechanism behind enzyme stereospecificity lies in the precise three-dimensional architecture of the active site. For an esterase to catalyze hydrolysis, the substrate must bind in a specific orientation that places the ester bond in close proximity to the catalytic residues (e.g., the serine-histidine-aspartate catalytic triad) and positions the carbonyl oxygen within an "oxyanion hole" to stabilize the transition state. nih.gov

The case of the fungal ornithine esterase illustrates this principle mechanistically. The observation that the D-ornithine methyl ester acts as a competitive inhibitor indicates that it binds to the same active site as the L-ornithine ester substrate. nih.gov However, the D-configuration of the alpha-carbon likely prevents the substrate from achieving the optimal alignment necessary for nucleophilic attack by the catalytic serine residue. This incorrect positioning means the reaction does not proceed, and the D-ester simply occupies the active site, blocking access to the L-ester substrate.

Studies on other enzymes that interact with D-amino acids, such as D-amino acid oxidase (hDAAO), further illuminate the structural basis of stereospecific binding. The active site of hDAAO is a cavity where the substrate's carboxyl group forms a critical electrostatic interaction with an arginine residue (Arg283), and a hydrogen bond with a tyrosine residue (Tyr228). frontiersin.org Such specific, multi-point interactions are crucial for distinguishing between D- and L-enantiomers and are a hallmark of enzyme-substrate recognition.

Role in Metabolic Pathways (Non-Human/In Vitro Models)

D-Ornithine and its derivatives are not typically involved in the primary metabolic pathways of mammals, such as the urea (B33335) cycle, which specifically utilizes L-ornithine. wikipedia.orgwikipedia.orglibretexts.org However, in non-mammalian systems and in vitro models, D-ornithine plays a notable role in nitrogen metabolism and as a building block for specialized molecules.

Involvement in Non-Mammalian Urea Cycle Studies

The urea cycle, also known as the ornithine cycle, is the primary pathway for ammonia (B1221849) detoxification in ureotelic organisms like mammals and amphibians. wikipedia.orgbyjus.com This cycle exclusively uses L-ornithine as an intermediate. libretexts.org In non-mammalian organisms, related pathways for nitrogen metabolism exist where D-ornithine can be involved. For instance, studies of Hongqu rice wine brewing, a microbial fermentation process, have shown the expression of pathways related to D-arginine and D-ornithine metabolism. mdpi.com Similarly, lactic acid bacteria can metabolize amino acids, including ornithine, via decarboxylation to produce biogenic amines like putrescine. frontiersin.orgmdpi.com

In plants, ornithine is a key intermediate at the crossroads of arginine and proline metabolism, which is critical for nitrogen reutilization. nih.gov While these pathways primarily involve the L-isomer, the presence of D-ornithine metabolism in various microbes suggests its integration into their nitrogen economy. wikipedia.org In such experimental contexts, D-ornithine ethyl ester could serve as a valuable tool, acting as a cell-permeable precursor that, once hydrolyzed intracellularly, delivers D-ornithine to these specialized metabolic systems for further study.

Precursor Functions in Microbial Biosynthesis

One of the most significant roles of D-ornithine in the microbial world is as a precursor for the biosynthesis of a diverse array of secondary metabolites, including antibiotics and siderophores (iron-chelating compounds). oup.com The use of D-amino acids in these structures is a common microbial strategy, thought to confer resistance to degradation by common proteases.

D-ornithine is a key component in several microbial products:

Bacitracin A: This antibiotic peptide produced by Bacillus species contains a D-ornithine residue that is formed by the epimerase domain of the bacitracin synthetase enzyme. oup.com

Staphyloferrin A: A carboxylate-type siderophore from the pathogen Staphylococcus aureus, which incorporates one D-ornithine residue in its structure. scirp.org

Vicibactin: A cyclic trihydroxamate siderophore produced by Rhizobium leguminosarum to acquire iron. acs.org Its biosynthesis is a well-studied pathway where L-ornithine is first hydroxylated and acylated before a pyridoxal-5'-phosphate (PLP)-dependent epimerase (VbsL) converts the L-ornithine moiety to a D-ornithine derivative, which is then cyclized. acs.orgplos.orgontosight.ai

Qinichelin: A catecholate-hydroxamate siderophore from Streptomyces sp. MBT76, which also incorporates ornithine. nih.gov Fungi also produce a vast array of ornithine-based hydroxamate siderophores. jmb.or.kr

In laboratory settings, D-ornithine ethyl ester can be used as a precursor to study these biosynthetic pathways. Its ester group can enhance its ability to cross microbial cell membranes, after which intracellular esterases can hydrolyze it to release D-ornithine for incorporation into these complex natural products.

Table 1: Examples of Microbial Products Derived from D-Ornithine

Biotransformation Processes for D-Ornithine Ethyl Ester

Biotransformation refers to the chemical modification of a substance by a living organism or its enzymes. slideshare.neteolss.net For D-ornithine ethyl ester, the most direct and primary biotransformation is the enzymatic hydrolysis of the ethyl ester bond.

This reaction, catalyzed by non-specific carboxylesterases found in a wide range of microorganisms, cleaves the ester to yield D-ornithine and ethanol (B145695). acs.org The efficiency of this hydrolysis is generally lower than for the corresponding L-enantiomer due to the stereoselectivity of most esterases. pearson.com

Following this initial hydrolysis, the resulting D-ornithine molecule can undergo further biotransformations depending on the metabolic capabilities of the specific microorganism. These subsequent transformations are central to the metabolic pathways discussed previously and include:

Decarboxylation: In many bacteria, D-ornithine can be decarboxylated by enzymes like D-ornithine/D-lysine decarboxylase to produce the biogenic amine putrescine. mdpi.com

Incorporation into Secondary Metabolites: As detailed in section 3.2.2, the D-ornithine can be used as a building block in complex biosynthetic pathways to produce siderophores and antibiotics. oup.comacs.org

Racemization: Some bacteria possess ornithine racemase (EC 5.1.1.12), an enzyme that can interconvert D-ornithine and L-ornithine, thereby linking D-ornithine metabolism to the central L-amino acid pool. wikipedia.org

Therefore, the biotransformation of D-ornithine ethyl ester is typically a two-step process in microbial systems: an initial hydrolysis of the ester followed by the diverse metabolic fates of the D-ornithine core.

Microbial Conversion and Stereospecificity

The microbial conversion of D-Ornithine and its derivatives is a complex process primarily explored within the broader context of amino acid metabolism and the biosynthesis of secondary metabolites. While direct microbial production of D-Ornithine, ethyl ester has not been extensively documented, related enzymatic processes provide insight into potential pathways.

Microorganisms are known to possess enzymes that can act on D-amino acids. For instance, the thermostable ornithine 5-aminotransferase from Bacillus sp. YM-2 is notable for its ability to act on both L- and D-ornithine, although it is less effective with the D-enantiomer. nih.gov This enzyme stereospecifically removes the pro-S hydrogen from the C-5 position of both L- and D-ornithine. nih.gov The existence of such enzymes highlights the microbial potential to metabolize D-ornithine.

In the biosynthesis of certain natural products, L-ornithine is converted to its D-enantiomer. For example, in the production of the siderophore vicibactin, a PLP-dependent epimerase, VbsL, acts at the C-2 position of an L-ornithine-derived monomer to create the D-ornithine precursor. acs.orgnih.gov This demonstrates that microbial pathways exist for the stereochemical inversion of ornithine.

Furthermore, general enzymatic processes in microbes can lead to the formation of esters. Alcohol acetyltransferases (AATs) are responsible for the synthesis of esters by transferring an acyl group from an acyl-CoA to an alcohol. rsc.org While specific AATs for D-ornithine have not been characterized, the broad substrate specificity of some of these enzymes suggests a potential route for the esterification of D-ornithine if the amino acid is present in the cellular pool. The table below summarizes key enzymes involved in the metabolism of ornithine isomers, which could be relevant for developing microbial conversion processes for D-Ornithine, ethyl ester.

Enzyme NameSource OrganismSubstrate(s)Product(s)StereospecificityReference
Ornithine 5-aminotransferaseBacillus sp. YM-2L-Ornithine, D-OrnithineGlutamate-γ-semialdehyde, L-GlutamateActs on both L- and D-isomers; stereospecific hydrogen abstraction nih.gov
VbsL (epimerase)Rhizobium leguminosarumN⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-L-ornithineN⁵-((R)-3-hydroxybutyryl)-N⁵-hydroxy-D-ornithineConverts L-form to D-form acs.orgnih.gov
ArginaseNot specifiedL-ArginineL-Ornithine, UreaSpecific for L-Arginine, does not react with D-Arginine libretexts.org
Ornithine Cyclodeaminase (OCD)Pseudomonas putidaL-OrnithineL-Proline, AmmoniaSpecific for L-Ornithine researchgate.net

Enzyme Engineering for Enhanced Production

While specific enzyme engineering efforts targeting the enhanced production of D-Ornithine, ethyl ester are not prominently featured in current literature, the principles of enzyme engineering offer a clear path forward. Advances in this field have enabled the modification of enzymes to improve their stability, activity, and substrate specificity, which could be applied to create efficient biocatalysts for D-Ornithine, ethyl ester synthesis.

The production of D-amino acids in general has been a significant focus of enzyme engineering. researchgate.netmdpi.com Strategies often involve creating multi-enzymatic cascades to convert racemic mixtures or prochiral precursors into enantiopure D-amino acids. mdpi.comfrontiersin.org For instance, D-amino acid aminotransferases, coupled with racemases and dehydrogenases, can form a system for the synthesis of various D-amino acids from their corresponding α-keto acids. mdpi.com An engineered enzyme system for D-Ornithine, ethyl ester could be envisioned starting from an inexpensive precursor.

Esterases and lipases are another class of enzymes that have been successfully engineered for synthetic purposes. nih.gov These enzymes can catalyze the formation of ester bonds, often in non-aqueous environments to shift the equilibrium towards synthesis over hydrolysis. An α-amino ester hydrolase (AEH) from Bacillus mycoides has demonstrated the ability to synthesize dipeptides with D-amino acids, showcasing the potential of such enzymes to act on D-amino acid esters. nih.gov Engineering an esterase or lipase (B570770) to have high specificity and efficiency for the esterification of D-ornithine with ethanol would be a key step. The table below outlines potential enzyme engineering targets and strategies for the production of D-Ornithine, ethyl ester.

Enzyme ClassPotential Engineering StrategyDesired OutcomeRationaleReference
D-Amino Acid AminotransferaseSite-directed mutagenesis to broaden substrate specificity for the α-keto analogue of ornithine.Efficient synthesis of D-ornithine from a cheap precursor.D-amino acid aminotransferases are established biocatalysts for D-amino acid production. mdpi.com
Esterase/LipaseDirected evolution to enhance activity and selectivity towards D-ornithine and ethanol.High-yield, stereospecific synthesis of D-Ornithine, ethyl ester.Esterases can be engineered to perform synthesis in organic solvents, driving the reaction forward. nih.gov
Ornithine RacemaseProtein engineering to improve stability and activity.Provide a source of D-ornithine from the more common L-ornithine.A robust racemase would be a key component of a multi-enzyme cascade. nih.gov
Alcohol Acetyltransferase (AAT)Substrate engineering of the binding pocket to favor D-ornithine.A whole-cell biocatalyst capable of converting D-ornithine to its ethyl ester.AATs are naturally involved in ester formation in microbes. rsc.org

The development of a commercially viable biocatalytic process for D-Ornithine, ethyl ester will likely depend on the successful application of these and other enzyme engineering techniques to create novel enzymes or entire metabolic pathways in a suitable microbial host.

Applications in Advanced Chemical Synthesis

Building Block for Peptide and Peptidomimetic Synthesis

The unique structural features of D-ornithine ethyl ester make it a significant component in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides.

D-Ornithine ethyl ester serves as a non-proteinogenic amino acid that can be incorporated into oligopeptide chains to create novel structures with specific biological activities. Synthetic peptides containing basic amino acids like ornithine have been a focus of research for their potential as antibacterial agents. karger.com The ethyl ester group is a common modification used in peptide synthesis to protect the C-terminus during coupling reactions. karger.comannualreviews.org For instance, derivatives of dipeptides and tripeptides, such as Nα-palmitoyl-L-lysyl-L-lysine ethyl ester, have demonstrated potent antibacterial activity. karger.com The synthesis of these peptide derivatives often employs methods like the active ester method, using protecting groups for the amino functions that allow for selective deprotection and chain elongation. karger.com

Enzymatic methods have also been explored for the oligomerization of amino acid esters. Trypsin, a protease with high specificity for basic amino acids, can catalyze the polymerization of L-lysine esters and L-ornithine ethyl ester in aqueous media. tandfonline.com This approach offers a one-step procedure for creating basic amino acid oligomers. tandfonline.com The reaction yield and the degree of polymerization can be influenced by factors such as pH, the ratio of enzyme to substrate, and the addition of salts like sodium chloride, which can enhance the yield by stabilizing the enzyme. tandfonline.com

Peptide/Oligomer TypeSynthetic MethodRole of Ornithine Ethyl EsterNoted Application/FindingReference
Acylated Lysine/Ornithine PeptidesActive Ester Method (Chemical Synthesis)C-terminal protected building blockDerivatives exhibit strong antibacterial activity karger.com
Oligo-L-ornithineTrypsin-catalyzed PolymerizationSubstrate for enzymatic oligomerizationYield enhanced by NaCl addition; produces oligomers up to 8 residues tandfonline.com

Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs), not by the ribosome. uzh.ch A key feature of NRPs is the frequent inclusion of non-proteinogenic amino acids, such as D-amino acids and ornithine. nih.govresearchgate.net The modular nature of NRPS assembly lines allows for the incorporation of this diverse range of building blocks. uzh.chrsc.org

In the laboratory, synthetic chemists create analogs of these complex natural products to study their function or develop new therapeutic agents. D-ornithine ethyl ester is a valuable precursor for creating these synthetic analogs. Engineered biosynthetic pathways provide a powerful tool for generating novel peptides. For example, DNA-templated non-ribosomal peptide synthesis (DT-NRPS) has been developed where NRPS modules are directed to a DNA scaffold to form a catalytically active cascade. biorxiv.org In one such engineered system, a trimodular synthetase was designed to produce a peptide that is released from the enzyme via the cyclization of an ornithine side-chain. biorxiv.org The use of ornithine esters in such synthetic and semi-synthetic systems allows for the controlled assembly of peptide chains mimicking the non-ribosomal pathway, leading to novel cyclic or modified peptides.

Incorporation into Oligopeptide Sequences

Precursor for Complex Organic Molecule Synthesis

Beyond peptides, D-ornithine ethyl ester is a versatile starting material for constructing other classes of complex and stereochemically defined organic molecules, including heterocycles and polyamines.

The stereocenter inherent in D-ornithine ethyl ester makes it an excellent starting point for the asymmetric synthesis of nitrogen-containing heterocyclic compounds. A prominent example is its use in the synthesis of the (R)-enantiomer of thalidomide. researchgate.net In a three-step synthesis, D-ornithine is first converted to its methyl ester and then cyclized to form the chiral piperidine-2-one ring system, specifically (R)-3-amino-piperidin-2-one hydrochloride. researchgate.net This key heterocyclic intermediate retains the stereochemistry of the starting D-ornithine and is further elaborated to yield enantiomerically pure (R)-thalidomide. researchgate.net This method is advantageous as it avoids column chromatography, making it practical for larger-scale synthesis. researchgate.net The synthesis of other chiral lactams and piperidine (B6355638) derivatives also often relies on chiral amino acid precursors like ornithine. nih.gov

Starting MaterialKey IntermediateFinal Product ClassSynthetic UtilityReference
D-Ornithine(R)-3-amino-piperidin-2-one hydrochlorideChiral GlutarimideEnantioselective synthesis of (R)-Thalidomide researchgate.net

Polyamines, such as putrescine, spermidine, and spermine, are essential organic cations involved in numerous cellular processes. numberanalytics.com The biosynthesis of these molecules begins with the decarboxylation of ornithine by the enzyme ornithine decarboxylase (ODC) to produce putrescine. numberanalytics.commdpi.com

In chemical synthesis, D-ornithine ethyl ester can serve as a precursor for creating polyamine analogs. The ethyl ester group acts as a protecting group for the carboxylic acid, allowing chemists to perform selective modifications on the two amino groups. For example, desymmetric reduction of aminomalonic esters can generate enantioenriched ornithine analogs. nih.gov These synthetic analogs, where the spacing and substitution pattern of the amino groups can be precisely controlled, are valuable tools for studying the biological roles of natural polyamines and for developing enzyme inhibitors or other therapeutic agents. The synthesis of polyamine derivatives can involve a two-stage protocol of ammonolysis followed by reduction of precursor molecules. mdpi.com

Construction of Chiral Heterocycles

Utilization in Polymer and Material Science Research

The functional groups on D-ornithine ethyl ester make it a suitable monomer or chain extender for the synthesis of novel polymers with tailored properties such as biodegradability and biocompatibility.

Researchers have synthesized a series of non-toxic, biodegradable linear poly(ester-urethane-urea)s using L-ornithine ethyl ester as a chain extender. conicet.gov.ar In this process, a prepolymer is first formed from a macrodiol (like polycaprolactone) and a diisocyanate (like L-lysine diisocyanate), and then the ornithine ester is added to extend the polymer chains. conicet.gov.ar The resulting polymers are segmented, with soft segments from the polycaprolactone (B3415563) and hard segments from the diisocyanate and amino acid extender. conicet.gov.ar The properties of these materials, such as their mechanical strength and water uptake, can be tuned by varying the components, making them promising for biomedical applications like temporary scaffolds for tissue regeneration. conicet.gov.ar

In other work, L-ornithine has been conjugated to poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer, to create new derivatives. mdpi.com This conjugation increases the hydrophilicity of the PLGA and results in a material with a faster degradation time, which can be desirable for certain biomedical uses. mdpi.com The use of amino acid esters like L-lysine diisocyanate ethyl ester in creating polyurethanes is also an area of active research for developing renewable and biodegradable materials. researchgate.netresearchgate.net

Polymer TypeRole of Ornithine EsterKey PropertiesPotential ApplicationReference
Poly(ester-urethane-urea)Chain extenderBiodegradable, non-toxic, tunable mechanical propertiesSoft tissue engineering, drug delivery conicet.gov.ar
PLGA-L-ornithine conjugateConjugated functional moleculeIncreased hydrophilicity, faster degradationBiomaterials mdpi.com

Monomer in Biodegradable Polymer Systems

D-Ornithine and its derivatives are utilized in the synthesis of biodegradable polymers. The presence of ester and amide linkages in polymers derived from amino acids allows for hydrolytic or enzymatic degradation, a desirable feature in biomedical applications. rsc.org For instance, research on poly(lactic-co-glycolic acid) (PLGA) has shown that conjugation with L-ornithine can lead to derivatives with increased hydrophilic properties and faster degradation times compared to the parent PLGA. scispace.comnih.gov This is attributed to the introduction of amino acid moieties that can alter the polymer's interaction with water and susceptibility to hydrolysis. scispace.comnih.gov

In a similar vein, ornithine-based poly(ester amide)s have been developed where the degradation can be triggered, for example, by light. advancedsciencenews.com This highlights the versatility of the ornithine structure in creating polymers with responsive degradation profiles. While these examples use L-ornithine, the fundamental contribution of the ornithine unit to biodegradability through the introduction of hydrolyzable linkages is a principle that applies regardless of the stereoisomer.

Design of Amino Acid-Based Polyurethanes and Related Materials

Amino acid esters are effective chain extenders in the synthesis of polyurethanes and poly(urethane-urea)s. conicet.gov.ar These polymers are synthesized through the reaction of a diisocyanate with a polyol and a chain extender. wikipedia.org The chain extender, often a diol or a diamine, plays a crucial role in determining the properties of the final material.

Research has demonstrated the synthesis of non-toxic, biodegradable linear poly(ester-urethane-urea)s using L-ornithine ethyl ester as a chain extender. conicet.gov.ar In this process, the amino groups of the ornithine ethyl ester react with the isocyanate groups of a prepolymer (formed from a polyol and a diisocyanate) to create urea (B33335) linkages. conicet.gov.ar This reaction extends the polymer chain and contributes to the formation of the hard segments within the polyurethane structure, influencing its mechanical properties and thermal stability. conicet.gov.ar

Furthermore, a patent for polyurea or polyurethane capsules lists D-ornithine monohydrochloride as a potential cross-linking agent. google.com This indicates a direct application for the D-ornithine structure in the formation of polyurethane-related materials, where it can contribute to the three-dimensional network of the polymer. The use of amino acid-based components like D-ornithine ethyl ester is advantageous for creating biocompatible and biodegradable polyurethanes for medical applications, as their degradation products are naturally occurring metabolites. conicet.gov.ar

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of D-Ornithine, ethyl ester. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment of individual atoms.

Research involving the synthesis of related poly(ester-urethane-urea)s has utilized ¹H NMR to characterize the L-ornithine ethyl ester dihydrochloride (B599025) precursor. conicet.gov.ar The spectra, typically recorded in a solvent like Deuterium Oxide (D₂O), reveal characteristic signals for the ethyl ester group and the ornithine backbone. conicet.gov.arconicet.gov.ar For instance, the ethyl group's methyl (CH₃) protons appear as a triplet, while the methylene (B1212753) (CH₂) protons present as a quartet. conicet.gov.ar The various methylene groups and the alpha-proton of the ornithine structure appear as multiplets or triplets at distinct chemical shifts. conicet.gov.ar

Although specific data for the D-enantiomer is not detailed in these studies, the spectroscopic principles are identical. The expected ¹H NMR signals for the analogous L-Ornithine ethyl ester dihydrochloride are presented below.

Table 1: ¹H NMR Data for L-Ornithine Ethyl Ester Dihydrochloride in D₂O

Protons Chemical Shift (ppm) Multiplicity
CH₃ (ethyl) 1.11 Triplet
CH₂ (c) 1.65 Multiplet
CH₂ (b) 1.85 Multiplet
CH₂ (d) 2.87 Triplet
CH (a) 3.99 Triplet
CH₂ (ethyl) 4.13 Quartet

Source: Adapted from Arrieta et al. conicet.gov.ar

In addition to NMR, other spectroscopic techniques are vital. Mass Spectrometry (MS), often coupled with electrospray ionization (ESI), is used to determine the molecular weight of ornithine derivatives, confirming their identity. marquette.edu Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, particularly after chemical derivatization, to analyze and differentiate ornithine from structurally similar amino acids like citrulline. nih.gov

Fourier-transform infrared spectroscopy (FTIR) serves as a complementary technique, used to identify functional groups and to monitor the progress of reactions involving D-Ornithine, ethyl ester, such as in the formation of urea (B33335) linkages in polymer synthesis. conicet.gov.ar Furthermore, elemental analysis provides the empirical formula of the synthesized compound, offering a fundamental check of its composition. conicet.gov.ar

Table 2: Elemental Analysis Data for L-Ornithine Ethyl Ester Dihydrochloride (C₇H₁₆N₂O₂·2HCl)

Element Calculated (%) Found (%)
C 36.06 35.73
H 7.78 7.46
N 12.01 12.14
Cl 30.41 30.27

Source: Adapted from Arrieta et al. conicet.gov.ar

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone for assessing the purity and, crucially, the enantiomeric excess (e.e.) of D-Ornithine, ethyl ester. High-Performance Liquid Chromatography (HPLC) is the most common technique. marquette.edu

For determining enantiomeric purity, chiral HPLC is essential. This can be achieved using chiral stationary phases (CSPs) that can differentiate between the D- and L-enantiomers. sigmaaldrich.com Stationary phases like CHIROBIOTIC T have demonstrated effectiveness in resolving underivatized amino acid enantiomers. sigmaaldrich.com

Alternatively, a more common strategy involves pre-column derivatization of the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). acs.orgacs.org Common chiral derivatizing agents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC). acs.orgacs.org For example, after derivatization with Fmoc-Cl, the resulting diastereomeric products of D- and L-ornithine hydroxamates can be fully resolved and quantified using reversed-phase HPLC, with detection typically at 263 nm. acs.org This allows for precise determination of the enantiomeric ratio in a sample. acs.orgacs.org

Gas chromatography (GC) on chiral columns, such as those from the CHIRALDEX line, also provides a means for enantiomeric separation of amino acids. sigmaaldrich.com

Table 3: Chromatographic Techniques for D-Ornithine Ethyl Ester Analysis

Technique Application Key Features
Chiral HPLC Enantiomeric Excess (e.e.) Determination Utilizes Chiral Stationary Phases (CSPs) or pre-column derivatization (e.g., with FLEC, Fmoc-Cl) to separate D- and L-enantiomers. sigmaaldrich.comacs.orgacs.org
Reversed-Phase HPLC Purity Analysis, Purification Used with standard columns (e.g., C18) for separating the compound from impurities and reaction byproducts. marquette.eduacs.org

| Chiral GC | Enantiomeric Separation | Employs chiral capillary columns for the separation of volatile amino acid derivatives. sigmaaldrich.com |

Advanced Techniques for Reaction Monitoring and Kinetics

Monitoring the synthesis of D-Ornithine, ethyl ester and its subsequent reactions in real-time is critical for process optimization and mechanistic studies. Several advanced analytical methods are employed for this purpose.

FTIR spectroscopy can be used for in-situ reaction monitoring. For example, during the synthesis of polymers using ornithine ethyl ester, the disappearance of the isocyanate peak and the appearance of urea or urethane (B1682113) peaks can be tracked over time to confirm reaction completion. conicet.gov.ar

HPLC is also a powerful tool for monitoring reaction kinetics. By taking aliquots from a reaction mixture at various time points, the rate of product formation and substrate consumption can be accurately quantified. acs.org This method was used to determine the conversion percentage in the enzymatic acylation of N⁵-hydroxy-D-ornithine by monitoring the product peak area via HPLC. acs.org

For enzymatic reactions involving D-ornithine derivatives, continuous spectrophotometric assays are often developed. acs.org These assays monitor the change in absorbance of a substrate or product that has a distinct chromophore. For instance, the kinetics of enzymes that use NADPH as a cofactor can be followed by continuously measuring the decrease in absorbance at 340 nm as NADPH is converted to NADP⁺. acs.org

More recently, Trapped Ion Mobility Spectrometry (TIMS) has emerged as a sophisticated technique for analyzing chiral molecules. acs.org After derivatization with a chiral agent like (+)-FLEC, the resulting diastereomers of D- and L-ornithine exhibit different collisional cross-sections (CCS), allowing for their separation and quantification by TIMS. This method is extremely fast and sensitive, capable of determining enantiomeric ratios down to 2.5% with detection limits in the nanomolar range. acs.org

Future Research Directions and Emerging Paradigms

Novel Synthetic Approaches and Catalyst Development

The synthesis of amino acid esters, including D-Ornithine, ethyl ester, is a cornerstone of peptide chemistry and drug discovery. Future research is increasingly focused on developing more efficient, stereoselective, and environmentally benign synthetic methodologies.

One promising avenue is the exploration of novel catalytic systems. While traditional methods often rely on stoichiometric reagents, recent studies have highlighted the potential of various catalysts to improve reaction efficiency and selectivity. For instance, the use of amino acid salts as catalysts in the synthesis of related compounds has shown potential. Research into the catalytic efficiency of different metal complexes and organocatalysts is ongoing. For example, tantalum(V) ethoxide has been identified as an efficient catalyst for hydroxy-directed amidation of esters, a reaction type relevant to the modification of ornithine derivatives. mdpi.com Similarly, the use of Cu-Mn spinel oxide has been explored for the oxidative aminolysis of ethyl esters. mdpi.com

Furthermore, phase-transfer catalysis presents a powerful tool for the stereoselective synthesis of α-amino acids, and its application to D-Ornithine, ethyl ester could offer significant advantages in terms of yield and enantiomeric purity. acs.org The development of catalysts that can operate under mild conditions and in greener solvents is a key objective.

Future work will likely involve a combination of experimental and computational approaches to design and screen new catalysts. High-throughput screening methods, coupled with mechanistic studies, will be instrumental in identifying catalysts with superior performance for the synthesis of D-Ornithine, ethyl ester and its derivatives.

Exploration of Undiscovered Biochemical Roles

While the L-enantiomer of ornithine is well-known for its central role in the urea (B33335) cycle, the specific biochemical functions of D-Ornithine and its esters are less understood. patsnap.comwikipedia.orgnih.gov Emerging research aims to uncover the potential roles of D-Ornithine, ethyl ester in various biological processes.

One area of investigation is its potential as an inhibitor of specific enzymes. For example, derivatives of ornithine have been studied as inhibitors of ornithine decarboxylase (ODC), an enzyme crucial for polyamine biosynthesis and a target in cancer therapy. nih.gov Research into the inhibitory activity of D-Ornithine, ethyl ester against ODC and other enzymes could reveal new therapeutic applications. Additionally, studies on Nα-acetyl-L-ornithine deacetylase (ArgE), an essential enzyme in some bacteria, have explored various ornithine derivatives as potential inhibitors. researchgate.netnih.gov

Another emerging paradigm is the use of genetic code expansion to incorporate non-canonical amino acids like D-ornithine derivatives into proteins. acs.orgnih.gov This technology opens up possibilities for creating proteins with novel functions and properties. Future studies could explore the site-specific incorporation of D-Ornithine, ethyl ester into proteins to probe protein structure and function or to develop new biocatalysts and therapeutic proteins.

The table below summarizes key areas of investigation for the biochemical roles of D-Ornithine, ethyl ester.

Research AreaPotential ApplicationKey Research Focus
Enzyme InhibitionTherapeutics (e.g., anticancer, antibacterial)Investigating inhibitory activity against enzymes like ornithine decarboxylase and Nα-acetyl-L-ornithine deacetylase. nih.govresearchgate.netnih.gov
Genetic Code ExpansionProtein engineering, novel biocatalystsSite-specific incorporation into proteins to create novel functionalities. acs.orgnih.gov
Metabolic PathwaysUnderstanding cellular metabolismElucidating the metabolic fate and potential signaling roles of D-Ornithine, ethyl ester.

Expansion into Bio-inspired Material Design

The unique chemical structure of D-Ornithine, ethyl ester, with its amino and ester functional groups, makes it an attractive building block for the design of novel bio-inspired materials.

One significant area of research is the development of biodegradable polymers. Poly(ester-urethane-urea)s based on amino acid derivatives, including ornithine esters, have been synthesized and characterized for their potential in biomedical applications. conicet.gov.ar These materials offer the advantage of biocompatibility and tunable degradation rates. Novel biodegradable synthetic poly(lactic-co-glycolic acid) (PLGA) derivatives have been synthesized by conjugation with L-ornithine, demonstrating the potential for creating biomaterials with enhanced properties. mdpi.comnih.gov

Furthermore, the self-assembly of peptide-based materials is a rapidly growing field. Cyclic peptides containing ornithine have been shown to self-assemble into well-defined nanostructures, such as nanotubes. acs.org The incorporation of D-Ornithine, ethyl ester into such systems could lead to the formation of novel supramolecular architectures with applications in drug delivery, tissue engineering, and biosensing. The interactions of such proto-peptides with RNA are also being explored, suggesting a role in the co-evolution of these fundamental biological molecules. nih.gov

The potential applications in bio-inspired material design are summarized in the following table:

Material TypePotential ApplicationKey Features
Biodegradable PolymersDrug delivery, tissue engineering scaffoldsBiocompatibility, tunable degradation, improved mechanical properties. conicet.gov.armdpi.comnih.gov
Self-Assembling PeptidesNanotubes, hydrogels for cell cultureFormation of ordered nanostructures, responsiveness to stimuli. acs.org
Chitosan-Based BiomaterialsBone regenerationIncorporation of ornithine derivatives to enhance biological activity. researchgate.net

Computational Studies and Molecular Modeling

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the structure, properties, and interactions of molecules like D-Ornithine, ethyl ester at the atomic level.

Molecular dynamics (MD) simulations can provide insights into the conformational landscape of D-Ornithine, ethyl ester and its interactions with biological macromolecules such as enzymes and receptors. nih.gov These simulations can help in predicting binding affinities and understanding the molecular basis of its biological activity. For instance, MD simulations have been used to study the interactions of cyclic peptides containing ornithine with lipid membranes, providing valuable information for the design of antimicrobial peptides. acs.org

Quantum mechanical (QM) calculations can be employed to investigate the electronic structure and reactivity of D-Ornithine, ethyl ester. This information is crucial for understanding reaction mechanisms and for designing more efficient synthetic routes. For example, DFT (Density Functional Theory) analysis has been used to characterize the structure and spectral properties of metal complexes of L-ornithine. researchgate.net

The integration of computational and experimental approaches is a powerful strategy for accelerating research. Computational screening of virtual compound libraries can identify promising candidates for further experimental validation, saving time and resources.

Computational MethodApplicationInsights Gained
Molecular Dynamics (MD)Simulating interactions with proteins and membranesBinding modes, conformational changes, free energy of binding. nih.govacs.org
Quantum Mechanics (QM)Studying electronic structure and reactivityReaction mechanisms, spectroscopic properties, catalyst design. researchgate.net
Docking and Virtual ScreeningIdentifying potential biological targetsPredicting binding poses and affinities to guide experimental studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing D-ornithine ethyl ester (9CI) with high enantiomeric purity?

  • Methodological Answer : The synthesis of amino acid esters like D-ornithine ethyl ester typically involves esterification of the carboxylic acid group under acidic or coupling conditions (e.g., thionyl chloride or carbodiimide-mediated reactions). To preserve stereochemistry, use chiral protecting groups (e.g., Boc or Fmoc for the amino group) and monitor reaction progress via HPLC with chiral stationary phases . Characterization should include 1^1H/13^13C NMR to confirm ester formation and optical rotation measurements to verify enantiomeric excess. For reproducibility, document reagent ratios, solvent systems, and purification steps (e.g., column chromatography or recrystallization) in detail .

Q. How can researchers validate the purity and identity of D-ornithine ethyl ester (9CI) in complex biological matrices?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • Chromatography : Reverse-phase HPLC or UPLC with UV/Vis detection (200–220 nm for amide/ester bonds) and comparison to synthetic standards.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C7H16N2O2C_7H_{16}N_2O_2) and fragmentation patterns.
  • NMR : 1^1H and 13^13C NMR in deuterated solvents (e.g., D2_2O or DMSO-d6_6) to resolve stereochemical and structural features.
    Report purity thresholds (e.g., ≥95% by HPLC) and batch-specific data in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies are optimal for studying the metabolic stability of D-ornithine ethyl ester (9CI) in cellular or in vivo models?

  • Methodological Answer :

  • Isotopic Labeling : Use 13^{13}C or 15^{15}N-labeled analogs to track metabolic pathways via LC-MS/MS.
  • Enzymatic Assays : Incubate the compound with liver microsomes or plasma esterases to quantify hydrolysis rates (e.g., measure free ornithine via colorimetric assays like ninhydrin).
  • In Vivo Models : Administer the ester intravenously/orally in rodents and collect plasma/tissue samples at timed intervals. Compare pharmacokinetic parameters (e.g., TmaxT_{max}, CmaxC_{max}) to unmodified ornithine.
    Statistical analysis should include ANOVA for inter-group comparisons and nonlinear regression for kinetic modeling .

Q. How should researchers address discrepancies in reported bioactivity data for D-ornithine ethyl ester (9CI) across studies?

  • Methodological Answer : Conduct a systematic review of variables:

  • Purity : Reanalyze historical samples for contaminants (e.g., residual solvents or diastereomers) that may interfere with assays.
  • Experimental Conditions : Compare buffer pH, temperature, and cell lines used (e.g., HEK293 vs. HepG2 may exhibit differing esterase activity).
  • Dose-Response Curves : Use standardized protocols (e.g., IC50_{50} determination via nonlinear regression) and report confidence intervals.
    Reproduce conflicting studies under controlled conditions and publish raw datasets to facilitate meta-analysis .

Q. What ethical considerations are critical when designing animal studies involving D-ornithine ethyl ester (9CI)?

  • Methodological Answer : Adhere to the "3Rs" framework (Replacement, Reduction, Refinement):

  • Replacement : Use in vitro models (e.g., primary hepatocytes) for preliminary toxicity screening.
  • Reduction : Calculate minimum sample sizes via power analysis to avoid unnecessary animal use.
  • Refinement : Implement humane endpoints (e.g., body weight loss >20%) and analgesia protocols for invasive procedures.
    Submit study protocols to an Institutional Animal Care and Use Committee (IACUC) for approval and document compliance in the manuscript .

Data Presentation and Reproducibility

Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for D-ornithine ethyl ester (9CI) in publications?

  • Methodological Answer :

  • Full Disclosure : Include raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials.
  • Contextual Analysis : Annotate discrepancies (e.g., solvent-induced shifts or pH effects) and validate assignments using 2D NMR (COSY, HSQC).
  • Cross-Validation : Compare data with computational predictions (e.g., DFT-calculated 1^1H shifts) to resolve ambiguities.
    Follow journal guidelines for spectral formatting and ensure metadata (e.g., probe temperature, spectrometer frequency) are included .

Statistical and Analytical Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of D-ornithine ethyl ester (9CI) in enzyme inhibition assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC50_{50} and Hill coefficients.
  • Outlier Detection : Use Grubbs’ test or ROUT method (Q=1%) to identify and justify exclusion of anomalous data points.
  • Error Propagation : Report propagated uncertainties for derived parameters (e.g., KiK_i from Cheng-Prusoff equation).
    Collaborate with a statistician to validate methods and include code/software versions (e.g., GraphPad Prism, R) in the methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.